6-bromo-N-(2-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
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Overview
Description
6-bromo-N-(2-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(2-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves multiple steps, starting from the basic furan ring structure. The process typically includes bromination, chlorination, and carboxamidation reactions. The radical bromination of the methyl group is achieved using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(2-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-bromo-N-(2-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-N-(2-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide: Lacks the bromine atom.
6-bromo-N-(2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide: Has a methyl group instead of a chlorine atom.
Uniqueness
6-bromo-N-(2-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is unique due to its specific combination of bromine and chlorine atoms, which may contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C15H13BrClNO3 |
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Molecular Weight |
370.62 g/mol |
IUPAC Name |
2-bromo-N-(2-chlorophenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C15H13BrClNO3/c16-12-6-5-7-11(15(20)21-13(7)12)10(6)14(19)18-9-4-2-1-3-8(9)17/h1-4,6-7,10-13H,5H2,(H,18,19) |
InChI Key |
IHRKASQQGMYREB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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